molecular formula C16H12ClNO2S B2721090 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 588677-30-9

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2721090
CAS No.: 588677-30-9
M. Wt: 317.79
InChI Key: NGEOVOIQDHMTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid typically involves the use of quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can lead to a variety of functionalized quinoline derivatives .

Scientific Research Applications

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to bind to DNA and interfere with its replication and transcription processes. This can lead to the inhibition of cell growth and proliferation, making them effective as anticancer agents . Additionally, they can interact with enzymes and receptors involved in various biological processes, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-Phenylquinoline
  • 4-Hydroxyquinoline
  • 8-Methylquinoline

Uniqueness

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the chloro and ethylthiophenyl groups, which can enhance its chemical reactivity and biological activity. These functional groups can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEOVOIQDHMTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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